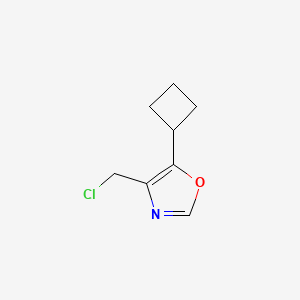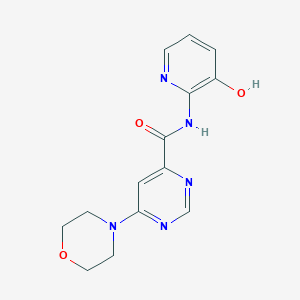![molecular formula C12H24N2O2 B2918214 tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate CAS No. 1821791-75-6](/img/structure/B2918214.png)
tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate is widely used in organic synthesis as a protecting group for amines . It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology: In biological research, the compound is used to modify peptides and proteins, allowing for the study of their structure and function . It is also used in the synthesis of biologically active molecules, such as pharmaceuticals .
Medicine: The compound is used in the development of drugs, particularly those targeting the central nervous system . Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates . It is also used in the manufacture of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate involves the protection of the amine group by forming a stable carbamate linkage . This linkage prevents the amine from participating in unwanted side reactions during chemical synthesis . The tert-butyl group provides steric hindrance, further stabilizing the compound . Upon completion of the synthesis, the protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the piperidinyl group.
Boc-protected amines: Commonly used protecting groups in peptide synthesis.
Carbamic acid derivatives: Various derivatives used for protecting amines in organic synthesis.
Uniqueness: tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the piperidinyl group . This combination makes it particularly useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl N-[2-[(2R)-piperidin-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKUDZBAUTEMY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2918134.png)

![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)


![2-Chloro-N-[[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methylpropanamide](/img/structure/B2918141.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2918142.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2918143.png)


![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2918146.png)
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2918147.png)
![(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide](/img/structure/B2918151.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2918153.png)
